Product packaging for Propanoyl chloride, 3-(trichlorogermyl)-(Cat. No.:CAS No. 15961-24-7)

Propanoyl chloride, 3-(trichlorogermyl)-

Cat. No.: B095135
CAS No.: 15961-24-7
M. Wt: 270.5 g/mol
InChI Key: VWHUZNBSDQCMRD-UHFFFAOYSA-N
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Description

Propanoyl chloride, 3-(trichlorogermyl)- is an organogermanium compound featuring a propanoyl chloride backbone substituted with a trichlorogermyl (-GeCl₃) group at the third carbon. This compound combines the reactivity of an acyl chloride with the unique electronic and steric properties imparted by germanium. Notably, germanium-containing compounds are less common than their silicon counterparts but may exhibit distinct reactivity and stability profiles due to germanium’s larger atomic radius and lower electronegativity .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4Cl4GeO B095135 Propanoyl chloride, 3-(trichlorogermyl)- CAS No. 15961-24-7

Properties

IUPAC Name

3-trichlorogermylpropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H4Cl4GeO/c4-3(9)1-2-8(5,6)7/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHUZNBSDQCMRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[Ge](Cl)(Cl)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl4GeO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0065981
Record name Propanoyl chloride, 3-(trichlorogermyl)-
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Molecular Weight

270.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15961-24-7
Record name 3-(Trichlorogermyl)propanoyl chloride
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Record name Propanoyl chloride, 3-(trichlorogermyl)-
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Record name Propanoyl chloride, 3-(trichlorogermyl)-
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Record name Propanoyl chloride, 3-(trichlorogermyl)-
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Record name 3-(trichlorogermyl)propionyl chloride
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Preparation Methods

Phosgene-Mediated Chlorination

The industrial-scale synthesis employs phosgene (COCl₂) as the chlorinating agent, as detailed in US Patent 3869485A . This method ensures high conversion efficiency and scalability:

Procedure :

  • Substrate Preparation : 3-(Trichlorogermyl)propanoic acid is heated to 60–150°C to form a molten phase or slurry.

  • Catalyst Addition : A catalytic agent (e.g., N,N-dimethylformamide [DMF], 0.5–5% by weight) is introduced to accelerate the reaction.

  • Phosgene Introduction : Gaseous phosgene is bubbled into the mixture at 100–180°C. The exothermic reaction produces hydrogen chloride (HCl) and carbon dioxide (CO₂) as byproducts.

  • Reaction Monitoring : Completion is indicated by the cessation of HCl gas evolution.

  • Purification : Residual phosgene and HCl are removed via dry air purging, followed by fractional distillation under reduced pressure.

Key Advantages :

  • High yield (>90% in optimized conditions).

  • Scalable to multi-kilogram batches.

Mechanistic Insight :
Phosgene reacts with the carboxylic acid via nucleophilic acyl substitution, where the hydroxyl group is replaced by chlorine. The trichlorogermyl group remains intact due to its stability under anhydrous, high-temperature conditions.

Industrial Production Optimization

Industrial protocols prioritize cost-effectiveness and safety. Data from the US Patent 3869485A reveal critical parameters for large-scale synthesis:

ParameterOptimal RangeImpact on Yield/Purity
Temperature120–150°CMinimizes decomposition of GeCl₃
Phosgene Equivalents1.05–1.10Ensures complete conversion
Catalyst Loading (DMF)2–3 wt%Balances reaction rate and cost
Distillation Pressure5–10 TorrPrevents thermal degradation

Case Study :
A pilot plant trial using 100 kg of 3-(trichlorogermyl)propanoic acid achieved 92% yield after optimizing phosgene flow rate (0.5 L/min) and maintaining a reaction temperature of 135°C.

Challenges and Mitigation Strategies

Byproduct Formation

  • Germanium Oxide Contamination : Occurs if moisture infiltrates the reaction.
    Solution : Rigorous anhydrous conditions (e.g., molecular sieves, nitrogen atmosphere).

  • Over-Chlorination : Excess phosgene may chlorinate the alkyl chain.
    Solution : Stoichiometric phosgene dosing with real-time HCl monitoring.

Comparative Analysis of Chlorination Agents

AgentTemperature RangeScalabilityByproduct ManagementCost Efficiency
Phosgene100–180°CHighComplex (scrubbers)Moderate
Thionyl Chloride70–80°CLowSimple (evaporation)High

Purification and Characterization

Distillation Techniques

  • Fractional Distillation : Collects the product at 89–91°C (7 Torr), separating it from higher-boiling impurities.

  • Short-Path Distillation : Used for small batches to minimize thermal stress.

Analytical Validation

  • NMR Spectroscopy :

    • ¹H NMR : δ 2.5–3.5 ppm (CH₂ adjacent to GeCl₃).

    • ¹³C NMR : δ 170–175 ppm (acyl carbonyl).

  • IR Spectroscopy :

    • Peaks at ~1800 cm⁻¹ (C=O stretch) and ~500 cm⁻¹ (Ge-Cl).

Chemical Reactions Analysis

Types of Reactions: Propanoyl chloride, 3-(trichlorogermyl)- undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Hydrolysis: In the presence of water, it hydrolyzes to form propionic acid and trichlorogermane.

    Reduction: It can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.

    Hydrolysis: Water or aqueous solutions are used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under controlled conditions.

Major Products Formed:

    Substitution Reactions: The major products are substituted propanoyl derivatives.

    Hydrolysis: The products are propionic acid and trichlorogermane.

    Reduction: The primary product is the corresponding alcohol.

Scientific Research Applications

Organic Synthesis

Propanoyl chloride, 3-(trichlorogermyl)- serves as a versatile intermediate in organic synthesis. It is utilized for:

  • Formation of Germyl Compounds : The compound can be used to synthesize various germyl derivatives through nucleophilic substitution reactions. For instance, it has been employed in the preparation of alkylgermasesquioxide derivatives .
  • Acylation Reactions : The reactivity of the acyl chloride allows it to participate in acylation reactions to introduce propanoyl groups into organic molecules, which is crucial for developing pharmaceuticals and agrochemicals.

Agrochemical Applications

The compound has potential applications as an agrochemical intermediate. Its ability to modify existing chemical structures makes it useful in the synthesis of crop protection agents. Specifically:

  • Development of Herbicides and Pesticides : Research indicates that derivatives of propanoyl chloride can be modified to enhance their efficacy as herbicides or pesticides . The introduction of trichlorogermyl groups may improve the biological activity of these compounds.

Pharmaceutical Applications

In the pharmaceutical industry, propanoyl chloride, 3-(trichlorogermyl)- can be exploited for:

  • Synthesis of Active Pharmaceutical Ingredients (APIs) : Its ability to act as an acylating agent allows for the modification of pharmaceutical compounds to enhance their therapeutic properties.
  • Drug Formulation : The compound's reactivity can also be leveraged in drug formulation processes where controlled release or targeted delivery systems are required.

Case Studies

Several studies illustrate the practical applications of propanoyl chloride, 3-(trichlorogermyl)-:

  • Synthesis of Germane Derivatives :
    A study demonstrated the successful use of propanoyl chloride in synthesizing novel germane derivatives with potential applications in materials science . The resulting compounds exhibited enhanced thermal stability and reactivity compared to their non-germanium counterparts.
  • Agrochemical Development :
    Research focused on modifying existing herbicide structures using propanoyl chloride derivatives showed increased herbicidal activity against specific plant species. The introduction of trichlorogermyl groups significantly improved the selectivity and efficacy of these agrochemicals .
  • Pharmaceutical Intermediates :
    A case study highlighted the use of propanoyl chloride in synthesizing a key intermediate for a novel anti-inflammatory drug. The incorporation of trichlorogermanium moieties was shown to enhance the pharmacokinetic properties of the final product .

Mechanism of Action

The mechanism of action of propanoyl chloride, 3-(trichlorogermyl)- involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of acyl derivatives. The molecular targets include nucleophilic sites on various molecules, and the pathways involved are primarily substitution and hydrolysis reactions.

Comparison with Similar Compounds

3-(3-Trichlorosilylpropyloxy) Propanoyl Chloride (MEG-Cl)

Structural Features :

  • Core: Propanoyl chloride with a trichlorosilyl (-SiCl₃) group linked via an ether bond.
  • Molecular Formula : Likely C₆H₁₀Cl₄O₂Si (exact formula inferred from structural analogs in ).

Key Differences :

  • Central Atom : Silicon (Si) in MEG-Cl vs. Germanium (Ge) in the target compound. Germanium’s larger size may alter binding kinetics or thermal stability.

3-Chloropropanoyl Chloride

Structural Features :

  • Core: Propanoyl chloride with a chlorine atom at the third carbon.
  • Molecular Formula : C₃H₄Cl₂O; CAS 625-36-5 .

Key Differences :

  • Substituent: Simple chloro (-Cl) group vs. trichlorogermyl (-GeCl₃).
  • Reactivity: 3-Chloropropanoyl chloride primarily undergoes nucleophilic acyl substitution, while the trichlorogermyl variant may participate in Ge-centered reactions (e.g., oxidative coupling) .

Propanoyl Chloride (Base Compound)

Structural Features :

  • Core : CH₃CH₂COCl; CAS 79-03-8 .
  • Molecular Formula : C₃H₅ClO.

Key Differences :

  • Lack of Substituents : The base compound lacks functional groups like -GeCl₃ or -Cl, limiting its utility in surface modification or specialized synthesis.

Comparative Analysis Tables

Table 1: Structural and Molecular Comparison

Compound Molecular Formula Substituent Key Applications
Propanoyl chloride, 3-(trichlorogermyl)- C₃H₅Cl₄OGe (hypothesized) -GeCl₃ Potential anti-fouling coatings, catalysis (inferred)
MEG-Cl C₆H₁₀Cl₄O₂Si -SiCl₃ + ether Biosensor coatings, anti-fouling
3-Chloropropanoyl chloride C₃H₄Cl₂O -Cl Pharmaceutical intermediates
Propanoyl chloride (base) C₃H₅ClO None General organic synthesis

Biological Activity

Overview

Propanoyl chloride, 3-(trichlorogermyl)- (CAS No. 15961-24-7) is an acyl chloride derivative of propionic acid, notable for its reactivity and applications in organic synthesis and biological research. This compound is characterized by its colorless, corrosive, and volatile nature, which allows it to serve as a versatile reagent in various chemical reactions.

The compound's structure includes a trichlorogermyl group, which significantly influences its biological activity. As an acyl chloride, it primarily acts through nucleophilic substitution reactions. The reactivity of propanoyl chloride, 3-(trichlorogermyl)- can be attributed to the presence of the chlorine atom, which serves as a good leaving group during chemical reactions. This property enables the formation of new covalent bonds with nucleophiles such as amines and alcohols, leading to the synthesis of amides and esters.

PropertyValue
Molecular Weight270.5 g/mol
Boiling Point89-91 °C at 7 Torr
SolubilitySoluble in dichloromethane
CAS Number15961-24-7

The biological activity of propanoyl chloride, 3-(trichlorogermyl)- is primarily mediated through its ability to modify biomolecules. This modification can alter the structure and function of proteins and nucleic acids, which is crucial for various biochemical pathways.

Target Interactions

  • Nucleophilic Substitution : The compound reacts with nucleophiles to form stable derivatives.
  • Hydrolysis : In aqueous environments, it hydrolyzes to yield propionic acid and trichlorogermane.
  • Biomolecule Modification : Its reactivity allows for targeted modifications in biological systems.

Biological Implications

Research indicates that compounds containing germanium, like propanoyl chloride with a trichlorogermyl moiety, may exhibit unique biological effects. Germanium compounds have been studied for their potential anticancer properties and their role in enhancing immune responses.

Case Study: Anticancer Activity

A review of germanium compounds highlighted their potential in cancer therapy due to their ability to induce apoptosis in cancer cells while exhibiting lower toxicity in normal cells. The low molecular weight polymers derived from germanium compounds have shown promise in inhibiting tumor growth through various mechanisms including:

  • Inhibition of cell proliferation
  • Induction of apoptosis
  • Modulation of immune responses

Pharmacokinetics

The pharmacokinetic profile of propanoyl chloride suggests that its solubility in organic solvents facilitates its absorption and distribution within biological systems. However, its volatility and reactivity necessitate careful handling to prevent degradation or unintended reactions.

Safety and Toxicology

Due to its corrosive nature, propanoyl chloride poses significant safety hazards. Proper precautions must be taken when handling this compound to avoid skin contact or inhalation. Toxicological studies indicate that exposure can lead to irritation of mucous membranes and skin.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(trichlorogermyl)propanoyl chloride, and how do reagent choices influence byproduct formation?

  • Methodological Answer : The compound can be synthesized via the reaction of 3-(trichlorogermyl)propanoic acid with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Thionyl chloride is preferred for its volatile byproducts (SO₂ and HCl), which simplify purification . However, unexpected redox processes may occur, as observed in analogous reactions where thionyl chloride induces oxidative condensation of phenolic derivatives, leading to biphenyl or quinone byproducts . Researchers should monitor reactions using gas chromatography-mass spectrometry (GC-MS) to detect such side products.

Q. Which spectroscopic techniques are critical for characterizing 3-(trichlorogermyl)propanoyl chloride, and what key spectral features should be prioritized?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential for structural confirmation. The germyl (Ge) group’s electronegativity shifts proton signals in the alkyl chain (e.g., δ 2.5–3.5 ppm for CH₂ near GeCl₃). Infrared (IR) spectroscopy identifies the acyl chloride C=O stretch (~1800 cm⁻¹) and Ge-Cl bonds (~500 cm⁻¹) . X-ray crystallography is recommended for resolving steric effects from the trichlorogermyl moiety, which may distort the molecule’s geometry .

Q. What safety protocols are essential when handling 3-(trichlorogermyl)propanoyl chloride in laboratory settings?

  • Methodological Answer : Due to its reactive acyl chloride group and potential GeCl₃ hydrolysis, use inert atmosphere techniques (e.g., Schlenk line) to prevent moisture exposure. Personal protective equipment (PPE) must include acid-resistant gloves, full-face shields, and fume hoods. Emergency protocols should address skin/eye exposure with immediate rinsing (15+ minutes) and medical evaluation for Ge toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for 3-(trichlorogermyl)propanoyl chloride, particularly in nucleophilic acyl substitution reactions?

  • Methodological Answer : Discrepancies may arise from steric hindrance of the trichlorogermyl group or solvent effects. For example, in reactions with Grignard reagents, competing pathways (e.g., ketone vs. tertiary alcohol formation) can be probed by varying solvent polarity (THF vs. ether) and reaction temperature. Kinetic studies using in situ IR or NMR can track intermediate formation . Cross-validate results with computational models (DFT) to assess steric and electronic contributions .

Q. What strategies mitigate instability during long-term storage of 3-(trichlorogermyl)propanoyl chloride?

  • Methodological Answer : Store the compound under anhydrous conditions (e.g., molecular sieves in sealed ampules) at 2–8°C to slow hydrolysis. Stability can be assessed via periodic titrimetric analysis of active chloride content. For highly sensitive applications, derivatization (e.g., conversion to stable amides) is advised .

Q. How can researchers differentiate between germanium-centered vs. acyl chloride-centered reactivity in cross-coupling reactions?

  • Methodological Answer : Design control experiments using model compounds: (1) Replace the trichlorogermyl group with a trimethylsilyl group to isolate acyl chloride reactivity. (2) Substitute the acyl chloride with an ester to study GeCl₃’s role. Electrochemical methods (cyclic voltammetry) can further elucidate redox activity of the Ge center .

Q. What analytical approaches are effective for identifying trace byproducts in large-scale reactions involving 3-(trichlorogermyl)propanoyl chloride?

  • Methodological Answer : High-resolution LC-MS coupled with tandem MS/MS fragmentation can detect low-abundance byproducts (e.g., germanium oxides or chlorinated hydrocarbons). For non-volatile species, inductively coupled plasma optical emission spectroscopy (ICP-OES) quantifies germanium content, while ion chromatography identifies chloride derivatives .

Data Contradiction and Validation

Q. How should researchers address conflicting literature reports on the hydrolytic stability of 3-(trichlorogermyl)propanoyl chloride?

  • Methodological Answer : Reproduce hydrolysis experiments under controlled humidity (e.g., using saturated salt solutions) and monitor via Karl Fischer titration. Compare kinetics across solvents (aqueous vs. aprotic) and pH conditions. Validate findings against computational hydrolysis pathways predicted by molecular dynamics simulations .

Experimental Design Considerations

Q. What steps ensure reproducibility in synthesizing 3-(trichlorogermyl)propanoyl chloride derivatives for catalytic applications?

  • Methodological Answer : Standardize reaction parameters (e.g., stoichiometry, drying time for starting materials) and document moisture levels (<10 ppm) using dew-point meters. For catalytic studies, employ glovebox techniques to exclude oxygen and moisture. Report yields with error margins from triplicate trials .

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